molecular formula C8H8N2O4 B1172614 cytochrome b566 CAS No. 11130-52-2

cytochrome b566

Cat. No.: B1172614
CAS No.: 11130-52-2
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Description

It facilitates electron transfer from ubiquinol to cytochrome $ c_1 $, coupled with proton translocation across the inner mitochondrial membrane, contributing to the proton motive force for ATP synthesis .

Key characteristics:

  • Structural Role: Heme $ b{566} $ is positioned near the intermembrane space (P-side), while heme $ b{562} $ resides closer to the matrix (N-side), enabling transmembrane electron bifurcation .
  • Function: Participates in the Q-cycle mechanism, where ubiquinol oxidation at the Q$o$ site transfers one electron to the Rieske iron-sulfur cluster (and subsequently to cytochrome $ c1 $) and another to cytochrome $ b_{566} $, initiating proton pumping .

Properties

CAS No.

11130-52-2

Molecular Formula

C8H8N2O4

Synonyms

cytochrome b566

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cytochrome $ b_{566} $ operates within a network of redox partners. Below is a detailed comparison with structurally or functionally related compounds:

Cytochrome $ b{562} $ (High-Potential Heme $ bH $)

Property Cytochrome $ b_{566} $ Cytochrome $ b_{562} $
Midpoint Potential $ +40 \, \text{mV} $ (low potential) $ +90 \, \text{mV} $ (high potential)
Membrane Position Proximal to P-side (intermembrane space) Proximal to N-side (matrix)
Redox Behavior Reduced during Q$o$ site activity; reoxidized via Q$i$ site in the Q-cycle Reduced via electron transfer from $ b_{566} $; sensitive to membrane potential
Inhibitor Sensitivity Less sensitive to myxothiazol (Q$_o$ site inhibitor) Inhibited by antimycin A (Q$_i$ site inhibitor)
ROS Production Primary contributor to superoxide at Q$_o$ site when highly reduced Minimal direct ROS contribution

Rieske Iron-Sulfur Protein (ISP)

  • Role: Accepts electrons from ubiquinol at the Q$o$ site and transfers them to cytochrome $ c1 $.
  • Interaction with $ b{566} $: No direct electron transfer; however, ISP’s movement modulates Q$o$ site accessibility, indirectly influencing $ b_{566} $ reduction kinetics .

Cytochrome $ c_1 $

  • Function : Accepts electrons from ISP and transfers them to cytochrome $ c $.

Key Research Findings

Redox Dynamics and Energy Conservation

  • Under anaerobic conditions, cytochrome $ b_{566} $ remains oxidized in uncoupled mitochondria but undergoes rapid reduction upon oxygen introduction in the presence of antimycin A, linked to energy conservation at Site II .
  • Valinomycin-induced $ \Delta \Psi $ shifts favor $ b{566} $ reduction and $ b{562} $ oxidation .

Role in Superoxide Production

  • Cytochrome $ b{566} $ reduction state correlates with superoxide ($ \text{O}2^{\bullet -} $) production at Complex III’s Q$o$ site. At >70% reduction, $ b{566} $ promotes semiquinone formation, which reacts with $ \text{O}_2 $ to generate ROS .
  • Calibration Data: % Reduction of $ b_{566} $ Superoxide Production Rate (pmol/min/mg) Conditions 30% 200 Low succinate, +rotenone 70% 1,144 High succinate, +antimycin 90% 762 +CN-POBS (site IQ inhibitor)

Inhibitor Effects

  • Antimycin A : Blocks Q$i$ site, causing $ b{566} $ over-reduction and maximal ROS output .
  • Myxothiazol : Suppresses Q$o$ site activity, preventing $ b{566} $ reduction and ROS generation .

Evolutionary and Pathological Insights

  • Bacterial Homologs: In Rhodobacter sphaeroides, cytochrome $ b_{566} $ retains Q-cycle functionality but exhibits divergent inhibitor responses, e.g., insensitivity to myxothiazol in ubiquinone-depleted systems .
  • Disease Link : Mutations near $ b_{566} $-ligating residues (e.g., mtDNA np 15257) impair Complex III function, associated with Leber’s hereditary optic neuropathy (LHON) .

Q & A

Q. What is the functional role of cytochrome b566 in mitochondrial electron transport?

this compound is a low-potential heme (bL) within Complex III (cytochrome bc1 complex). It participates in the Q-cycle mechanism, transferring electrons from ubiquinol to cytochrome c1 while contributing to proton translocation across the mitochondrial membrane .

  • Methodology :
    • Use inhibitors (e.g., antimycin A) to block electron flow at specific sites and monitor redox changes via dual-wavelength spectrophotometry (566–575 nm) .
    • Measure proton motive force with fluorescent probes (e.g., TMRE) in parallel with this compound reduction states .

Q. How is this compound experimentally distinguished from cytochrome b562?

this compound (bL) and b562 (bH) differ in redox potentials and spectral properties:

  • Redox potential : b566 ≈ +50 mV; b562 ≈ +150 mV .
  • Spectral peaks : b566 absorbs at 566 nm; b562 at 562 nm .
  • Methodology :
    • Use wavelength pairs 566–575 nm (b566) and 561–569 nm (b562) in dual-wavelength spectrophotometry, correcting for signal overlap (e.g., subtract 50% of b562 contribution from b566 measurements) .
    • Apply redox potentiometry with dithionite titrations to isolate reduction potentials .

Q. What experimental approaches quantify this compound reduction states in isolated mitochondria?

  • Dual-wavelength spectrophotometry : Monitor absorbance changes at 566–575 nm in mitochondrial suspensions (1–1.5 mg protein/mL) under substrate/inhibitor treatments .
  • Calibration :
    • Define 0% reduction (no substrate) and 100% reduction (saturating succinate + antimycin A) .
    • Correct for contributions from cytochrome c1 and other hemes using isolated complex III preparations .

Advanced Research Questions

Q. How does antimycin A inhibition alter this compound redox behavior and promote superoxide production?

Antimycin A blocks electron transfer from heme b566 to Qi site, stabilizing ubisemiquinone radicals, which donate electrons to O2, generating superoxide .

  • Methodology :
    • Measure H2O2 (proxy for superoxide) using Amplex UltraRed/horseradish peroxidase in antimycin-treated mitochondria .
    • Correlate this compound reduction (via spectrophotometry) with ROS rates under varying substrate conditions (e.g., succinate vs. NADH) .

Q. Why does this compound exhibit aerobic reduction in antimycin-treated mitochondria, and how is this reconciled with the Q-cycle model?

Inhibiting Complex III with antimycin A induces reversed electron transfer from cytochrome c1 to b566, driven by membrane potential (Δψ). This contradicts classical Q-cycle predictions but aligns with modified models incorporating semiquinone bypass reactions .

  • Methodology :
    • Use valinomycin to generate K+ diffusion potential in proteoliposomes, monitoring b566 reduction spectroscopically .
    • Apply kinetic modeling to simulate electron flow under high Δψ and inhibited conditions .

Q. How do discrepancies in semiquinone stability data impact interpretations of this compound's role in ROS generation?

Semiquinone stability at the Qo site varies with this compound redox state. Contradictory reports arise from differences in experimental systems (e.g., bacterial vs. mammalian mitochondria) and measurement techniques .

  • Methodology :
    • Use EPR to detect semiquinone radicals in freeze-quenched samples .
    • Compare ROS rates in wild-type vs. This compound-mutated strains .

Q. What technical considerations are critical for accurately measuring this compound redox states in kinetic studies?

  • Signal interference : Correct for cytochrome b562 contributions by subtracting 50% of 561–569 nm signal from 566–575 nm data .
  • Calibration : Normalize signals using extinction coefficient ε566 = 25 mM⁻¹·cm⁻¹ .
  • Temperature control : Maintain 37°C with stirring to prevent artifactual reoxidation .

Q. How have structural studies advanced our understanding of this compound interactions within Complex III?

Cryo-EM and X-ray crystallography reveal this compound's positioning relative to the Rieske iron-sulfur protein (ISP) and ubiquinone-binding sites, explaining its role in electron bifurcation and proton pumping .

  • Key findings :
    • Heme b566 is located near the intermembrane space, facilitating proton release during QH2 oxidation .
    • Mutations at heme-propionate residues disrupt proton coupling without altering electron transfer .

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